molecular formula C17H14Cl2N4O2S B6036978 N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

Cat. No.: B6036978
M. Wt: 409.3 g/mol
InChI Key: JYHSWEOWVIJWEK-UHFFFAOYSA-N
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Description

The compound “N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives have been extensively researched . For instance, reacting 222 with 1,2,4-triazole afforded 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3(2H)-thione (223), whereas the reaction of 1,2,4-triazole with 221 gave 3-((2-(1H-1,2,4-triazol-1-yl)ethyl)thio)-1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole (224) .

Future Directions

The future directions for research on “N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The pharmacophore hybridization approach, which allows the design and discovery of new small molecules as high-affinity ligands to potential anticancer targets, is widely used for the design of drug-like small molecules with anticancer properties .

Properties

IUPAC Name

1-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c1-25-14-5-3-2-4-13(14)20-16(24)21-17-23-22-15(26-17)8-10-6-7-11(18)9-12(10)19/h2-7,9H,8H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHSWEOWVIJWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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